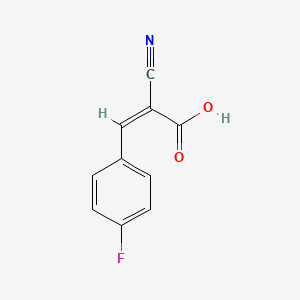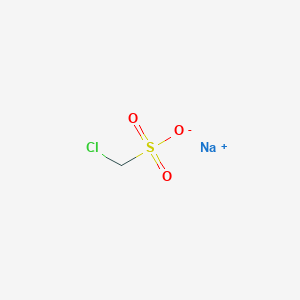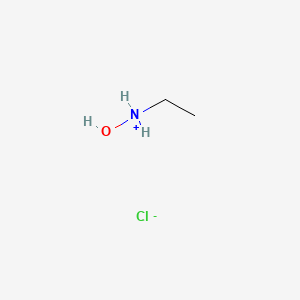
sodium;N,N-dimethylcarbamodithioate;dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a white to off-white crystalline powder that is highly soluble in water . This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sodium;N,N-dimethylcarbamodithioate;dihydrate can be synthesized through the reaction of carbon disulfide with dimethylamine in the presence of sodium hydroxide . The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:
CS2+(CH3)2NH+NaOH→C3H6NNaS2+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and allowed to react under controlled temperatures and pressures . The product is then purified through crystallization and drying processes to obtain the final compound in its dihydrate form.
Análisis De Reacciones Químicas
Types of Reactions
Sodium;N,N-dimethylcarbamodithioate;dihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions include disulfides, thiols, and substituted carbamodithioates .
Aplicaciones Científicas De Investigación
Sodium;N,N-dimethylcarbamodithioate;dihydrate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of sodium;N,N-dimethylcarbamodithioate;dihydrate involves its ability to chelate metal ions, which can inhibit the activity of metal-dependent enzymes . This chelation disrupts the normal function of these enzymes, leading to various biological effects. Additionally, it can interact with thiol groups in proteins, affecting their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
Sodium diethyldithiocarbamate trihydrate: Similar in structure but with ethyl groups instead of methyl groups.
Sodium pyrrolidinedithiocarbamate: Contains a pyrrolidine ring instead of dimethyl groups.
Uniqueness
Sodium;N,N-dimethylcarbamodithioate;dihydrate is unique due to its specific chemical structure, which allows it to form stable complexes with metal ions and participate in a variety of chemical reactions . Its high solubility in water and ability to inhibit nitric oxide synthesis in biological systems further distinguish it from similar compounds .
Propiedades
IUPAC Name |
sodium;N,N-dimethylcarbamodithioate;dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NS2.Na.2H2O/c1-4(2)3(5)6;;;/h1-2H3,(H,5,6);;2*1H2/q;+1;;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVBYQPOGVWUPK-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)[S-].O.O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=S)[S-].O.O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10NNaO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-Bromophenoxy)methyl]oxirane](/img/structure/B7777497.png)










